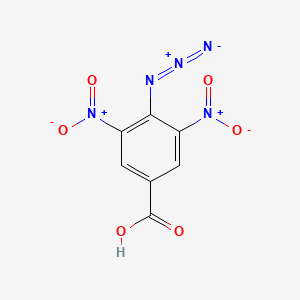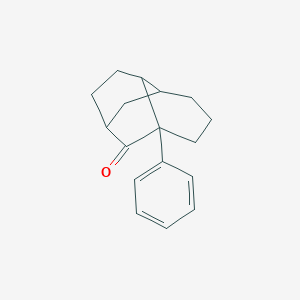
4a-Phenyloctahydro-1,6-methanonaphthalen-5(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4a-Phenyloctahydro-1,6-methanonaphthalen-5(1H)-one is a complex organic compound with a unique structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4a-Phenyloctahydro-1,6-methanonaphthalen-5(1H)-one typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:
Cyclization Reactions: Formation of the ring system through cyclization of linear precursors.
Hydrogenation: Addition of hydrogen to unsaturated bonds to form the octahydro structure.
Aromatic Substitution: Introduction of the phenyl group through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This may include:
Catalysis: Use of catalysts to increase reaction efficiency and yield.
Continuous Flow Chemistry: Implementation of continuous flow reactors for scalable and consistent production.
化学反应分析
Types of Reactions
4a-Phenyloctahydro-1,6-methanonaphthalen-5(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of functional groups using reagents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Application in the production of materials with specific properties.
作用机制
The mechanism of action of 4a-Phenyloctahydro-1,6-methanonaphthalen-5(1H)-one would depend on its specific interactions with molecular targets. This may involve:
Binding to Receptors: Interaction with specific receptors to modulate biological pathways.
Enzyme Inhibition: Inhibition of enzymes involved in critical biochemical processes.
Signal Transduction: Modulation of signal transduction pathways to exert its effects.
相似化合物的比较
4a-Phenyloctahydro-1,6-methanonaphthalen-5(1H)-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar ring structures or functional groups.
Uniqueness: Unique structural features or reactivity that distinguish it from other compounds.
Conclusion
While detailed information on this compound is limited, the general structure provided here can serve as a foundation for further research. Consulting specific scientific literature and databases will be essential for obtaining accurate and comprehensive information on this compound.
属性
CAS 编号 |
63325-40-6 |
|---|---|
分子式 |
C17H20O |
分子量 |
240.34 g/mol |
IUPAC 名称 |
3-phenyltricyclo[5.3.1.03,8]undecan-2-one |
InChI |
InChI=1S/C17H20O/c18-16-13-8-9-15-12(11-13)5-4-10-17(15,16)14-6-2-1-3-7-14/h1-3,6-7,12-13,15H,4-5,8-11H2 |
InChI 键 |
FTMKUFRFBMFEHZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CC3CCC2C(C1)(C3=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-(Dimethylamino)ethylidene]-5-methylfuran-2(3H)-one](/img/structure/B14497008.png)
![7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole;hydrate](/img/structure/B14497034.png)
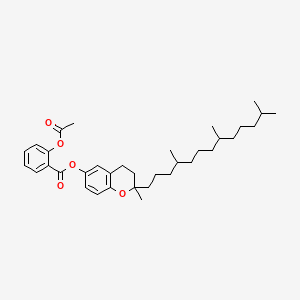
![2-[2,6-Di(propan-2-yl)phenyl]-4-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B14497042.png)
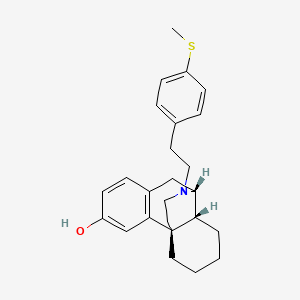
![4-[4-(4-Methoxyphenyl)hex-4-en-3-yl]aniline](/img/structure/B14497056.png)
![3-[1-(1-Methyl-1H-pyrrol-2-yl)-2-nitroethyl]-1H-indole](/img/structure/B14497063.png)
![2,6-Dichloro-4,8-bis(2,4-dichlorophenoxy)pyrimido[5,4-d]pyrimidine](/img/structure/B14497070.png)

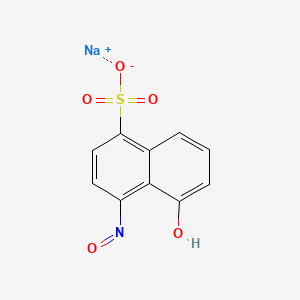
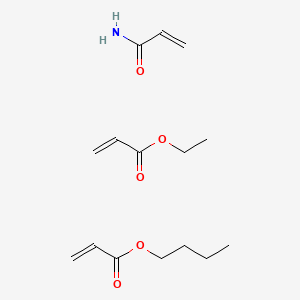

![8-Methoxy-5-{[(propan-2-yl)amino]acetyl}quinolin-2(1H)-one](/img/structure/B14497096.png)
